molecular formula C5H5BrClNO B1279460 3-Bromopyridine N-oxide hydrochloride CAS No. 63785-86-4

3-Bromopyridine N-oxide hydrochloride

Cat. No.: B1279460
CAS No.: 63785-86-4
M. Wt: 210.45 g/mol
InChI Key: VJMWFTNOBOUFRF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyridine (B92270) N-Oxide Chemistry

The chemistry of pyridine N-oxides dates back to the early 20th century, with the first synthesis reported by Jakob Meisenheimer in 1926. These compounds were initially prepared through the oxidation of the parent pyridine using oxidizing agents such as peroxybenzoic acid. The introduction of the N-oxide functionality fundamentally alters the electronic properties of the pyridine ring. The N-O bond possesses a unique dipolar character that can act as an electron-donating group through resonance, thereby activating the ring, particularly at the 2- and 4-positions, toward electrophilic substitution.

Throughout the mid-20th century, the synthetic utility of pyridine N-oxides became widely recognized. They were employed as versatile intermediates, serving as protecting groups for the pyridine nitrogen, mild oxidants in various reactions, and as ligands in coordination chemistry. The development of a broader range of oxidation methods, including the use of hydrogen peroxide in acetic acid, further expanded their accessibility and application in organic synthesis.

Significance of Halogenated Pyridine N-Oxides in Organic Synthesis

The introduction of a halogen atom onto the pyridine N-oxide scaffold creates a highly valuable class of synthetic intermediates. Halogenation of pyridine N-oxides can be achieved with high regioselectivity. The N-oxide group activates the ring, making it more susceptible to electrophilic attack than the parent pyridine. Furthermore, the presence of a halogen, such as bromine, provides a reactive handle for a wide array of subsequent transformations, most notably cross-coupling reactions.

Halogenated pyridines are crucial precursors for many biologically active compounds. The N-oxidation of these halogenated pyridines enhances their reactivity in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. For instance, 2-halopyridines, which can be challenging to synthesize directly, can be readily accessed through the halogenation of pyridine N-oxide. The bromine atom in a compound like 3-Bromopyridine (B30812) N-oxide can participate in palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org This dual functionality—an activating N-oxide group and a versatile halogen handle—positions halogenated pyridine N-oxides as powerful building blocks for creating diverse molecular architectures. researchgate.netresearchgate.net

Current Research Landscape and Emerging Trends for 3-Bromopyridine N-oxide Hydrochloride

Contemporary research continues to uncover new applications for halogenated pyridine N-oxides, with 3-Bromopyridine N-oxide being a key substrate in several emerging areas. A significant trend is its use in C-H functionalization reactions. rsc.org Pyridine N-oxides can serve as precursors to highly reactive N-oxyl radicals under photoredox catalysis, which can then act as hydrogen atom transfer (HAT) agents to functionalize otherwise inert C-H bonds. nih.govchemrxiv.org

The field of metal-catalyzed cross-coupling continues to evolve, and pyridine N-oxides are at the forefront of this progress. Direct arylation of the pyridine N-oxide ring at the C2-position is a major area of investigation, providing an alternative to traditional cross-coupling reactions that often require the pre-synthesis of unstable organometallic reagents. fu-berlin.de While the bromine at the 3-position of 3-Bromopyridine N-oxide is a classical site for Suzuki-Miyaura coupling, researchgate.netnih.gov its interplay with potential C-H activation at other positions presents complex and interesting synthetic challenges.

Furthermore, 3-Bromopyridine N-oxide has been specifically identified as a useful reagent in the catalyzed cyclization of alkynyl oxiranes and oxetanes, demonstrating its utility in constructing complex heterocyclic systems. nih.gov Its role as an intermediate in medicinal chemistry is also an active area of interest, as the substituted pyridine N-oxide motif is found in various bioactive molecules. cymitquimica.comguidechem.com The continued exploration of this compound in asymmetric catalysis, where chiral N-oxides act as potent Lewis base catalysts, further highlights its importance in modern organic synthesis. mdpi.com

Data Tables

Physical and Chemical Properties of 3-Bromopyridine N-oxide

PropertyValueReference(s)
CAS Number 2402-97-3 sigmaaldrich.comscbt.com
Molecular Formula C₅H₄BrNO sigmaaldrich.comscbt.com
Molecular Weight 174.00 g/mol sigmaaldrich.comscbt.com
Appearance Powder / Solid sigmaaldrich.com
Color Colorless to light yellow guidechem.com
Melting Point 31-39 °C sigmaaldrich.com
Boiling Point 130 °C at 2 mmHg chemicalbook.com
Density 1.66 g/cm³ chemicalbook.com
Flash Point >110 °C sigmaaldrich.comchemicalbook.com

Crystal Structure Data for 3-Bromopyridine N-oxide

The crystal structure of 3-Bromopyridine N-oxide reveals a monoclinic system with two independent molecules in the asymmetric unit. These molecules are nearly planar and related by a pseudo-inversion center.

ParameterValueReference(s)
Crystal System Monoclinic nih.gov
Space Group P2₁/n nih.gov
a (Å) 7.832 (5) nih.gov
b (Å) 18.398 (10) nih.gov
c (Å) 8.298 (5) nih.gov
β (°) 92.906 (5) nih.gov
Volume (ų) 1194.2 (12) nih.gov
Z (molecules/unit cell) 8 nih.gov
Intermolecular Distance (Br1···Br2) 4.0408 (16) Å nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-oxidopyridin-1-ium;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO.ClH/c6-5-2-1-3-7(8)4-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMWFTNOBOUFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467611
Record name 3-Bromopyridine N-oxide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63785-86-4
Record name 3-Bromopyridine N-oxide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Elucidation of Reactions Involving 3 Bromopyridine N Oxide Hydrochloride

Influence of the N-Oxide Moiety on Pyridine (B92270) Ring Reactivity

The introduction of an N-oxide moiety to the pyridine ring fundamentally alters its electronic characteristics and subsequent reactivity. This functional group imparts a unique duality, acting as both an electron-withdrawing and electron-donating entity through different electronic mechanisms.

Electron-Donating and Electron-Withdrawing Properties

The N-O moiety's ability to act as both a push-electron donor and a pull-electron acceptor is a critical aspect of its chemistry. umich.edu The presence of an electron-withdrawing substituent, such as a nitro group, can stabilize the N→O bond, while an electron-donating group has the opposite effect. nih.gov This is attributed to the substituent's impact on the π-type back-donation from the oxygen to the nitrogen. nih.gov Studies comparing 4-nitropyridine (B72724) N-oxide with 4-methylpyridine (B42270) N-oxide show that electron-withdrawing groups in the para position decrease the N→O bond length, whereas electron-donating groups lead to an increase. nih.gov

Resonance Stabilization and Charge Delocalization

The most significant influence of the N-oxide group on reactivity stems from its ability to delocalize the oxygen's negative charge into the pyridine ring via resonance. thieme-connect.debhu.ac.in This delocalization generates canonical forms where a negative charge resides on the C-2 (ortho) and C-4 (para) positions of the ring. thieme-connect.debhu.ac.in

Electrophilic Aromatic Substitution (EAS) Pathways on Pyridine N-Oxides

Unlike pyridine, which is highly resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom and the formation of an even more deactivated pyridinium (B92312) ion under acidic reaction conditions, pyridine N-oxide is significantly more reactive. bhu.ac.invaia.com The electron-donating resonance from the N-oxide oxygen activates the ring for EAS. vaia.combhu.ac.in

Regioselectivity at C-2 and C-4 Positions

The resonance structures of pyridine N-oxide clearly indicate an increased electron density at the C-2 and C-4 positions. vaia.com Consequently, electrophiles preferentially attack these sites. The attack at C-4 is often favored, leading to the para-substituted product as the major isomer. For instance, the nitration of pyridine N-oxide with a mixture of sulfuric acid and fuming nitric acid yields 4-nitropyridine N-oxide. bhu.ac.insapub.org

The stability of the intermediate carbocation (sigma complex) formed during the electrophilic attack dictates the regioselectivity. When an electrophile attacks at the C-4 position, the resulting positive charge can be delocalized over the ring and onto the N-oxide oxygen atom without placing a positive charge on the already positively charged nitrogen. This leads to a more stable intermediate compared to the one formed from an attack at the C-3 (meta) position. vaia.com While attack at C-2 is also possible due to resonance, C-4 substitution is often predominant. vaia.comrsc.org

Nucleophilic Substitution Reactions of 3-Bromopyridine (B30812) N-oxide

Halopyridines can undergo nucleophilic aromatic substitution, and the position of the halogen atom significantly influences the plausible reaction mechanisms. For 3-halopyridines, direct addition-elimination is difficult. Instead, under strongly basic conditions, an elimination-addition pathway becomes accessible.

Elimination-Addition (Aryne) Mechanisms

The nucleophilic substitution of 3-bromopyridine N-oxide can proceed through an elimination-addition mechanism involving a highly reactive "pyridyne" (an aryne analog) intermediate. libretexts.org This mechanism is favored in the presence of a very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide.

The proposed mechanism involves two main stages:

Elimination: The strong base abstracts a proton from the C-4 position, which is adjacent to the bromine atom. The acidity of this proton is enhanced by the electron-withdrawing nature of the adjacent halogen and the pyridine ring system. This is followed by the elimination of the bromide ion, resulting in the formation of a 3,4-pyridyne N-oxide intermediate. This intermediate contains a strained formal triple bond within the aromatic ring.

Addition: A nucleophile present in the reaction mixture then attacks one of the two carbons of the "triple" bond. Subsequent protonation of the resulting carbanion yields the final substituted product.

Mechanistic studies support the isomerization of 3-bromopyridines to 4-bromopyridines via such pyridyne intermediates, where the selectivity for 4-substitution is driven by a more facile subsequent nucleophilic substitution at the C-4 position. researchgate.net The attack of the nucleophile on the 3,4-pyridyne intermediate can theoretically lead to substitution at either the C-3 or C-4 position, often resulting in a mixture of products.

Table 2: Compounds Mentioned

Compound Name
3-Bromopyridine N-oxide hydrochloride
4-Nitropyridine N-oxide
4-Methylpyridine N-oxide
Benzene
Pyridine
Pyridinium
Sodium amide
Potassium tert-butoxide

Direct Nucleophilic Aromatic Substitution (SNAr)

Direct nucleophilic aromatic substitution (SNAr) on the pyridine N-oxide ring is a fundamental reaction for introducing a variety of functional groups. The N-oxide group significantly activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions, by stabilizing the intermediate Meisenheimer complex through resonance.

In the case of 3-Bromopyridine N-oxide, the bromine atom is situated at a meta-position relative to the activating N-oxide group. Generally, halogens at the 3-position of a pyridine ring are considerably less reactive towards SNAr compared to those at the 2- or 4-positions. youtube.com This is because the negative charge of the intermediate complex cannot be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring or the oxygen of the N-oxide group.

However, the reactivity of 3-halopyridine N-oxides in SNAr reactions can be enhanced by the presence of additional electron-withdrawing groups. For instance, the nucleophilic substitution of 3-bromo-4-nitropyridine (B1272033) N-oxide proceeds more readily due to the strong activating effect of the nitro group at the 4-position, which can stabilize the intermediate. arkat-usa.org The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group, in this case, the bromide ion.

The rate of substitution is influenced by several factors:

Nucleophile Strength: Stronger nucleophiles will react more readily.

Solvent: Polar aprotic solvents are typically used to solvate the cation of the nucleophile, thus increasing the nucleophilicity of the anion.

Activating Groups: The presence of strong electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction.

For this compound, direct SNAr at the C-3 position is expected to be sluggish without the presence of other activating groups.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard and organozinc reagents, are powerful tools for forming carbon-carbon bonds. The reaction of 3-Bromopyridine N-oxide with these reagents can proceed through several mechanistic pathways, including metal-halogen exchange or direct nucleophilic addition.

The formation of a Grignard reagent from 3-bromopyridine is a known process, yielding 3-pyridylmagnesium bromide. researchgate.net This intermediate can then react with various electrophiles. Similarly, the synthesis of 3-pyridylzinc bromide from 3-bromopyridine and activated zinc has been reported, although it can be challenging. nih.gov

When 3-Bromopyridine N-oxide is treated with organometallic reagents, the N-oxide functionality can influence the reaction's course. The N-oxide can act as a directing group for ortho-metalation or can be susceptible to nucleophilic attack itself. Studies on pyridine N-oxides have shown that Grignard reagents can add to the 2-position, leading to ring-opened products or rearomatized substituted pyridines depending on the reaction conditions. diva-portal.org

For 3-Bromopyridine N-oxide, a likely pathway involves metal-halogen exchange to form a 3-pyridyl organometallic intermediate with the N-oxide intact. This intermediate can then be trapped with an electrophile.

Organometallic ReagentIntermediateSubsequent ReactionProduct Type
Grignard Reagent (R-MgX)3-(Magnesio)pyridine N-oxideReaction with an electrophile (E+)3-Substituted pyridine N-oxide
Organozinc Reagent (R-ZnX)3-(Zinco)pyridine N-oxideCross-coupling with an aryl halide3-Arylpyridine N-oxide

It is important to note that the presence of the acidic proton in the hydrochloride salt of 3-Bromopyridine N-oxide would require the use of at least two equivalents of the organometallic reagent, with the first equivalent acting as a base to deprotonate the N-oxide.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful platform for the selective functionalization of this compound, enabling reactions that are often difficult to achieve through traditional methods.

Palladium-Catalyzed C-H Functionalization (Arylation, Alkylation)

Palladium-catalyzed C-H functionalization has emerged as a highly efficient strategy for the direct formation of C-C bonds. For pyridine N-oxides, this functionalization typically occurs with high regioselectivity at the C-2 and C-6 positions, which are activated by the N-oxide group. nih.govlookchem.com

The generally accepted mechanism for Pd-catalyzed C-H arylation of pyridine N-oxides involves:

C-H Activation: The palladium catalyst coordinates to the N-oxide and facilitates the cleavage of a C-H bond at the 2-position, forming a palladacycle intermediate.

Oxidative Addition: The aryl halide oxidatively adds to the palladium center.

Reductive Elimination: The aryl and pyridyl groups couple, and the product is released, regenerating the palladium catalyst.

The presence of the bromo substituent at the 3-position in 3-Bromopyridine N-oxide is expected to influence the steric and electronic environment of the pyridine ring. Research on 3-substituted pyridine N-oxides has indicated that such substitution can enhance the regioselectivity of the C-H functionalization, favoring the less sterically hindered C-6 position. lookchem.com

Coupling PartnerProduct
Aryl Halide2-Aryl-3-bromopyridine N-oxide and/or 6-Aryl-3-bromopyridine N-oxide
Alkyl Halide2-Alkyl-3-bromopyridine N-oxide and/or 6-Alkyl-3-bromopyridine N-oxide

Gold-Catalyzed Oxidations

In the realm of gold catalysis, pyridine N-oxides have been effectively utilized as mild and nucleophilic oxidants. thieme-connect.de They can participate in a variety of oxidative transformations, often involving the oxidation of alkynes. The mechanism typically involves the nucleophilic attack of the N-oxide oxygen onto a gold-activated substrate.

Studies have shown that halo-substituted pyridine N-oxides, such as 3,5-dichloropyridine (B137275) N-oxide, can serve as effective oxidants in gold-catalyzed reactions. nih.gov This suggests that 3-Bromopyridine N-oxide would also be a competent oxidant in similar transformations. The reaction proceeds through the formation of an α-oxo gold carbene intermediate, which can then undergo various subsequent reactions. The pyridine derivative generated as a byproduct can sometimes inhibit the gold catalyst, and the choice of N-oxide can be crucial for reaction efficiency.

Cobalt-Catalyzed Oxidations

Cobalt catalysis has been employed in a range of oxidation reactions, and pyridine N-oxides have been shown to act as beneficial promoters. For example, in the cobalt-catalyzed dioxygen-mediated oxidation of methane, pyridine N-oxide was found to significantly enhance the reaction's efficiency. nih.gov While specific studies employing 3-Bromopyridine N-oxide in cobalt-catalyzed oxidations are not widely reported, it is plausible that it could function similarly to the parent pyridine N-oxide. Its role could be to act as a ligand, modifying the electronic properties of the cobalt center, or to participate directly in the oxidation-reduction cycle of the catalyst.

Phosphoramide (B1221513) Catalysis in Heteroaryl Ether Synthesis

A novel and environmentally friendly approach for the synthesis of heteroaryl ethers involves the reaction of nitrogen heteroaromatic N-oxides with phenols or alcohols, catalyzed by an in situ generated phosphonium (B103445) salt. rsc.org This phosphonium salt, which acts as the activating agent, is formed from the reaction of a phosphoramide byproduct with phosphoryl tribromide. rsc.org

This methodology has been applied to a broad range of azine N-oxides, demonstrating its versatility. rsc.org The reaction of 3-Bromopyridine N-oxide with various alcohols and phenols under these conditions would be expected to yield the corresponding 2-alkoxy- or 2-aryloxy-3-bromopyridines. The mechanism involves the activation of the N-oxide by the phosphonium catalyst, making the C-2 position susceptible to nucleophilic attack by the alcohol or phenol.

A representative reaction is shown below:

N-oxide SubstrateAlcohol/PhenolCatalyst SystemProduct
3-Bromopyridine N-oxideR-OHPhosphoramide/POBr32-Alkoxy-3-bromopyridine

This method is noted for its high atom economy, mild reaction conditions, and the use of environmentally benign solvents. rsc.org

Radical Reaction Pathways and N-O Bond Fragmentation

The N-O bond in pyridine N-oxides is inherently weak, with a bond dissociation energy of approximately 63.3 kcal/mol for the parent pyridine N-oxide, making it susceptible to both heterolytic and homolytic cleavage. thieme-connect.de This susceptibility to fragmentation is a cornerstone of its utility in various chemical transformations, including those that proceed via radical intermediates.

Homolytic cleavage of the N-O bond results in the formation of a pyridinyl radical and an oxygen-centered radical, initiating a cascade of radical reactions. While specific studies detailing the radical pathways of this compound are not abundant, the principles of pyridine N-oxide chemistry suggest its participation in such mechanisms. For instance, pyridine N-oxides are known to be effective reagents in radical decarboxylation reactions, such as the Barton decarboxylation.

Recent advancements in photoredox catalysis have provided pathways for the generation of radical species from pyridine N-oxides under mild, visible-light-induced conditions. acs.org These methods often involve a single-electron transfer (SET) process, where the excited photocatalyst interacts with the pyridine N-oxide to induce N-O bond fragmentation and generate key radical intermediates. The presence of the electron-withdrawing bromo group at the 3-position of the pyridine ring is expected to influence the electronic properties of the molecule, potentially affecting the ease of N-O bond fragmentation and the subsequent reactivity of the resulting radical species.

The fragmentation of the N-O bond can be categorized as follows:

Cleavage TypeDescriptionResulting Species
Homolytic Cleavage Symmetrical breaking of the N-O bond where each atom retains one of the bonding electrons.Pyridinyl radical and an oxygen radical.
Heterolytic Cleavage Unsymmetrical breaking of the N-O bond where one atom retains both bonding electrons.Pyridinium cation and an oxide anion, or a pyridine and an oxygen cation.

Deoxygenation Mechanisms of Pyridine N-Oxides

The removal of the N-oxide functional group, or deoxygenation, is a critical step in many synthetic sequences that utilize pyridine N-oxides as activated intermediates. Several methods have been developed for this transformation, with mechanisms ranging from metal-catalyzed processes to reductions with sustainable reagents.

One prominent method involves a palladium-catalyzed transfer oxidation, utilizing a trialkylamine as the oxygen acceptor. organic-chemistry.org This chemoselective method is efficient under microwave or conventional heating and is catalyzed by a palladium(II) acetate/diphosphine ligand system. organic-chemistry.org The reaction is tolerant of a wide array of functional groups, including the halogen substituent present in 3-Bromopyridine N-oxide. organic-chemistry.org The proposed catalytic cycle for this process is outlined below.

Table 1: Proposed Steps in Palladium-Catalyzed Deoxygenation

Step Description
1. Oxidative Addition The active Pd(0) catalyst coordinates to the N-oxide.
2. Oxygen Transfer The oxygen atom is transferred from the pyridine N-oxide to the palladium center, forming a Pd(II)-oxo species.
3. Reductive Elimination The deoxygenated pyridine is released.

| 4. Catalyst Regeneration | The trialkylamine reduces the Pd(II)-oxo species, regenerating the active Pd(0) catalyst and forming the corresponding amine N-oxide. |

More recently, an environmentally benign deoxygenation method has been developed using a catalytic amount of iodide in the presence of formic acid. rsc.org This system employs formic acid as the activator, solvent, and stoichiometric reductant, with magnesium iodide as a convenient source of the catalytic iodide. rsc.org Computational studies suggest that the deoxygenation proceeds through an SN2-type mechanism, where the iodide ion directly attacks the oxygen atom of the protonated N-oxide. rsc.org

Stereochemical Control and Regiochemical Outcomes in Complex Transformations

The electronic properties and steric profile of this compound play a crucial role in directing the stereochemical and regiochemical outcomes of complex reactions. The electron-withdrawing nature of the bromo substituent, combined with the N-oxide functionality, significantly influences the reactivity of the pyridine ring.

A notable example of regiochemical control is observed in the copper(I)-catalyzed oxidative cycloisomerization of alkynyl oxetanes. In this reaction, the choice of the pyridine N-oxide oxidant dictates the reaction pathway. While pyridine N-oxide itself leads to a mixture of products, the use of the more electron-deficient 3-bromopyridine N-oxide dramatically enhances the selectivity towards the formation of an aldehyde product via a direct SN2'-type cyclization. thieme-connect.de This enhanced selectivity is attributed to the improved nucleofugality of 3-bromopyridine, a direct consequence of the electronic effect of the bromo substituent. thieme-connect.de

Table 2: Influence of Pyridine N-oxide on Cycloisomerization Product Ratio

Pyridine N-oxide Aldehyde Product Unsaturated Lactone Product Product Ratio (Aldehyde:Lactone)
Pyridine N-oxide Present Present 1.9 : 1
3-Bromopyridine N-oxide Major Product Minor Product Dramatically Enhanced Selectivity for Aldehyde

Furthermore, in a three-component coupling reaction to synthesize pyridylacetic acid derivatives, the regioselectivity of the nucleophilic substitution on the pyridine N-oxide ring is influenced by the substituent pattern. nih.gov For 3-substituted pyridine N-oxides, such as 3-bromopyridine N-oxide, substitution is observed to occur cleanly at the 4-position. nih.gov This regiochemical outcome is consistent with the kinetic addition of soft nucleophiles to the 4-position of activated pyridine species. nih.gov The activation of the pyridine N-oxide with an electrophile, such as tosyl chloride, renders the 2- and 4-positions susceptible to nucleophilic attack, with the electronic and steric environment around these positions dictating the final regiochemical outcome.

Derivatization and Molecular Modifications of 3 Bromopyridine N Oxide Hydrochloride

Introduction of Carbon-Based Substituents via Cross-Coupling Reactions

The carbon-bromine bond at the 3-position of the pyridine (B92270) N-oxide ring is a prime site for the formation of new carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions. These methodologies are fundamental in medicinal chemistry and materials science for constructing complex molecular frameworks. Among the most utilized are the Sonogashira, Suzuki, and Heck reactions. rsc.org

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is particularly effective. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst under mild, basic conditions. wikipedia.orgacs.org This reaction has been successfully applied to 3-bromopyridine (B30812) derivatives to synthesize 3-alkynylpyridines. scirp.orgscirp.org These products are valuable intermediates, for example, in the synthesis of azaindoles and other fused heterocyclic systems. scirp.org The reaction conditions can be optimized by screening catalysts, bases, and solvents to achieve high yields with a broad range of terminal alkynes. scirp.org While the examples in the table below feature a 2-amino-3-bromopyridine, the reactivity at the C3-Br position demonstrates the viability of this transformation on the 3-bromopyridine scaffold.

Table 1: Examples of Sonogashira Cross-Coupling Reactions with 3-Bromopyridine Derivatives Reaction conditions demonstrate the coupling at the C-3 bromine position.

Coupling Partner (Alkyne) Catalyst System Base / Solvent Product Yield (%) Reference
Phenylacetylene Pd(CF₃COO)₂ / PPh₃ / CuI Et₃N / DMF 2-Amino-3-(phenylethynyl)pyridine 95% scirp.org
4-Ethynylanisole Pd(CF₃COO)₂ / PPh₃ / CuI Et₃N / DMF 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine 96% scirp.org
1-Ethynyl-4-fluorobenzene Pd(CF₃COO)₂ / PPh₃ / CuI Et₃N / DMF 2-Amino-3-((4-fluorophenyl)ethynyl)pyridine 92% scirp.org
3-Ethynyltoluene Pd(CF₃COO)₂ / PPh₃ / CuI Et₃N / DMF 2-Amino-3-(m-tolylethynyl)pyridine 88% scirp.org
Prop-2-yn-1-ol Pd(CF₃COO)₂ / PPh₃ / CuI Et₃N / DMF 3-(2-Aminopyridin-3-yl)prop-2-yn-1-ol 72% scirp.org

Functionalization of the Halogen Moiety

Beyond serving as a cross-coupling partner, the bromine atom in 3-bromopyridine N-oxide can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNAr). However, the success of SNAr reactions is highly dependent on the position of the leaving group on the pyridine ring. stackexchange.comyoutube.com

The mechanism of SNAr involves the attack of a nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is the key determinant of the reaction's feasibility. stackexchange.com For pyridine derivatives, nucleophilic attack at the C-2 (ortho) and C-4 (para) positions is strongly favored because the resulting negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comyoutube.com When attack occurs at the C-3 (meta) position, the negative charge in the resonance structures of the intermediate resides exclusively on carbon atoms. stackexchange.com This lack of delocalization onto the nitrogen makes the intermediate less stable and, consequently, the C-3 position is significantly less reactive towards nucleophilic aromatic substitution. stackexchange.comyoutube.com

While the N-oxide group generally activates the pyridine ring towards nucleophilic attack, the positional preference remains. Therefore, direct displacement of the bromine at the 3-position of 3-bromopyridine N-oxide by common nucleophiles is mechanistically challenging and less frequently reported than substitutions at the 2- or 4-positions.

Generation of Poly-substituted Pyridine N-Oxide Derivatives

Poly-substituted pyridine N-oxides can be generated from 3-bromopyridine N-oxide by introducing additional functional groups onto the ring. This can be achieved through reactions such as regioselective halogenation or C-H functionalization, which leverage the directing effects of the existing N-oxide and bromo substituents.

The N-oxide group strongly directs electrophilic and metallation reactions to the C-2 position. semanticscholar.org This allows for the selective introduction of a second substituent. For instance, methods for the regioselective C-2 bromination of fused azine N-oxides have been developed using an activator like p-toluenesulfonic anhydride (B1165640) (Ts₂O) with a bromide source such as tetrabutylammonium (B224687) bromide. tcichemicals.comnih.gov This approach avoids harsh reagents like Br₂ or POBr₃ and proceeds under mild conditions. tcichemicals.com Similar strategies could be applied to 3-bromopyridine N-oxide to install a second halogen at the C-2 or C-6 position, yielding a di-halopyridine N-oxide derivative. These poly-substituted products are valuable for further diversification through sequential, site-selective cross-coupling reactions.

Direct C-H functionalization offers another powerful route. Photoredox catalysis, for example, can generate nitrogen-centered radicals from pyridine N-oxides that act as hydrogen atom transfer (HAT) agents, enabling the alkylation or heteroarylation of unactivated C-H bonds. nih.gov The regioselectivity of these additions is influenced by the electronic and steric environment of the pyridine N-oxide ring. chemrxiv.org

Table 2: Representative Reactions for the Synthesis of Poly-substituted Pyridine N-Oxides

Starting Material Reagents & Conditions Reaction Type Product Reference
Fused Pyridine N-Oxide Ts₂O, Tetrabutylammonium Bromide C2-Bromination C2-Bromo Fused Pyridine N-Oxide nih.gov
Pyridine N-Oxide Olefins, Pd-catalyst C-H Alkenylation 2-Alkenylpyridine N-Oxide semanticscholar.org
Pyridine N-Oxide Aryl Triflates, Pd-catalyst C-H Arylation 2-Arylpyridine N-Oxide semanticscholar.org
Pyridine N-Oxide (COBr)₂, Et₃N, CH₂Br₂ C2-Bromination 2-Bromopyridine (B144113) N-Oxide researchgate.net

Ring Expansion and Contraction Reactions of N-Oxide Heterocycles

Ring expansion and contraction reactions are powerful transformations in organic synthesis for accessing novel heterocyclic systems from readily available precursors. These reactions often involve rearrangements such as the Wolff or Beckmann rearrangements, or electrocyclic processes. uchicago.edu

In the context of pyridine N-oxides, such transformations are less common than functional group interconversions or cross-coupling reactions. The aromatic stability of the pyridine ring presents a significant energy barrier to reactions that would disrupt this system. While various ring expansion and contraction methods exist for other heterocyclic systems, specific protocols for transforming the six-membered ring of 3-bromopyridine N-oxide into a different-sized ring (e.g., pyrrole, diazepine) are not widely documented.

Some complex, multi-step transformations that result in rearranged ring systems have been observed. For example, intramolecular reactions of elaborately substituted pyridine N-oxides, such as enynyl pyridine N-oxides, can lead to the formation of fused ring systems like indolizines and quinolizinones via electrocyclization and subsequent rearrangement of the N-O bond. thieme-connect.de However, these are best described as annulation or ring-building reactions rather than simple expansion or contraction of the original pyridine N-oxide core. The development of general methods for the direct ring expansion or contraction of substituted pyridine N-oxides remains a specialized area of research.

Synthesis of N-Oxide Analogs with Diverse Heteroaromatic Scaffolds

3-Bromopyridine N-oxide is a valuable building block for the synthesis of fused heteroaromatic systems, which are prevalent in pharmaceuticals and functional materials. ias.ac.inbohrium.com The synthetic strategy often involves using the bromine atom as a handle for an initial bond formation, followed by a cyclization step to construct the new ring.

One major approach is the construction of a second ring onto the existing pyridine framework. ias.ac.in Palladium-catalyzed reactions are particularly useful here. For instance, a Sonogashira coupling between 3-bromopyridine N-oxide and a suitably functionalized alkyne could be followed by an intramolecular cyclization (annulation) to form systems like furo[3,2-b]pyridines or pyrrolo[3,2-b]pyridines. This strategy leverages the reliability of cross-coupling to build the key C-C bond before the ring-closing event. ias.ac.inbohrium.com

Pyridine N-oxides can also act as 1,3-dipoles in [3+2] cycloaddition reactions with electron-deficient alkenes or alkynes. thieme-connect.de This reaction directly constructs a five-membered ring fused to the pyridine core. The regioselectivity of the cycloaddition is governed by the electronic properties of both the pyridine N-oxide and the dipolarophile. These cycloaddition reactions provide a convergent and atom-economical route to complex, polycyclic N-oxide analogs.

Table 3: Strategies for Synthesizing Diverse Heteroaromatic Scaffolds

Starting Material Type Reaction Partner Key Transformation Resulting Scaffold Reference
o-Haloacetoxypyridine Terminal Alkyne Pd-catalyzed Coupling / Electrophilic Cyclization Furo[2,3-b]pyridine ias.ac.in
Enynyl Pyridine N-Oxide (none) Thermolysis / [6π] Electrocyclization Indolizine / Quinolizinone thieme-connect.de
α,β-Unsaturated Oxime Alkyne Rh(III)-catalyzed C-H activation / Annulation Polysubstituted Pyridine nih.gov
Quinoline N-Oxide N-Methyl Maleimide [3+2] Dipolar Cycloaddition Fused Isoxazolidine derivative thieme-connect.de

Advanced Spectroscopic and Analytical Characterization for Research on 3 Bromopyridine N Oxide Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of 3-Bromopyridine (B30812) N-oxide hydrochloride in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the pyridine (B92270) ring substitution pattern and the presence of the N-oxide functionality.

In ¹H NMR spectroscopy, the introduction of the N-oxide group significantly influences the chemical shifts of the aromatic protons compared to the parent 3-bromopyridine. The electron-withdrawing nature of the N-oxide deshields the protons, particularly those at the ortho (C2, C6) and para (C4) positions, causing them to resonate at a lower field. For 3-Bromopyridine N-oxide, the proton signals are well-resolved, and their coupling patterns (e.g., dd, dq, t) allow for unambiguous assignment. rsc.org In the hydrochloride salt, protonation at the N-oxide oxygen would further modulate these chemical shifts.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The spectrum for 3-Bromopyridine N-oxide shows five distinct signals, confirming the presence of the five carbon atoms of the pyridine ring. rsc.org The C-Br carbon resonance is identifiable, as are the shifts for the other ring carbons, which are influenced by both the bromine substituent and the N-oxide group. These spectral data are crucial for confirming the molecular structure and for studying reaction mechanisms where changes in the electronic structure of the molecule occur.

Table 1: Representative NMR Chemical Shift Data for 3-Bromopyridine N-oxide.
NucleusChemical Shift (δ, ppm)Multiplicity & Coupling Constants (J, Hz)Assignment
¹H8.39-8.40t, J=1.5Ar-H
¹H8.19-8.21dq, J=0.8, 6.5Ar-H
¹H7.45-7.47dq, J=0.8, 8.3Ar-H
¹H7.21-7.24dd, J=6.6, 8.2Ar-H
¹³C140.3-Ar-C
¹³C137.7-Ar-C
¹³C128.7-Ar-C
¹³C125.9-Ar-C
¹³C120.2-Ar-C

Data is for 3-Bromopyridine N-oxide in CDCl₃ as reported in reference rsc.org. The hydrochloride salt would exhibit different shifts due to protonation.

Mass Spectrometry Techniques (ESI-MS, LC-Q-ToF-MS, GEM/MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For a salt like 3-Bromopyridine N-oxide hydrochloride, soft ionization techniques such as Electrospray Ionization (ESI) are particularly useful.

In positive-ion mode ESI-MS, the compound is expected to be detected as its protonated molecular ion, [M+H]⁺. Given the molecular weight of 3-Bromopyridine N-oxide is 174.00 g/mol , the mass spectrometer would detect an isotopic cluster centered at an m/z (mass-to-charge ratio) of approximately 175. sigmaaldrich.com The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks separated by two mass units (e.g., at m/z 175 and 177), providing a clear signature for the presence of a single bromine atom.

Tandem mass spectrometry (MS/MS), often performed on instruments like a Quadrupole Time-of-Flight (Q-ToF), is used to study the fragmentation of the molecular ion. Collision-induced dissociation (CID) of the protonated 3-Bromopyridine N-oxide would provide structural information. Common fragmentation pathways for pyridine N-oxides include the loss of an oxygen atom ([M+H - O]⁺) or a hydroxyl radical ([M+H - •OH]⁺). researchgate.net These fragmentation patterns help to confirm the N-oxide structure and differentiate it from other isomers.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups. For this compound, these spectra reveal characteristic bands for the pyridine ring, the C-Br bond, and the N-O bond.

Key vibrational modes for this compound include:

N-O Stretching: The N-oxide group gives rise to a strong, characteristic stretching vibration. For various N-oxides, this band is typically observed in the 928-971 cm⁻¹ region. nih.gov The exact position can be influenced by hydrogen bonding, which would be significant in the hydrochloride salt.

Pyridine Ring Vibrations: The aromatic ring exhibits several characteristic bands, including C-H stretching vibrations (typically above 3000 cm⁻¹), C=C and C=N ring stretching vibrations (in the 1400-1600 cm⁻¹ region).

C-Br Stretching: The carbon-bromine bond has a characteristic stretching vibration at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

O-H Stretching: In the hydrochloride salt, the protonated N-oxide (N⁺-OH) will show a very broad O-H stretching band, often centered around 2500-3000 cm⁻¹, which is indicative of strong hydrogen bonding with the chloride counter-ion.

Together, FT-IR and Raman spectra provide complementary information that confirms the presence of all key functional groups within the molecule.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as bond lengths, bond angles, and intermolecular interactions.

A detailed crystallographic study of 3-Bromopyridine N-oxide has been reported. nih.gov The analysis shows that the compound crystallizes in the monoclinic system with the space group P2₁/n. The asymmetric unit contains two independent molecules that are nearly planar. nih.gov In the crystal lattice, these molecules arrange into a distinct herringbone pattern. The study notes the absence of short contacts or traditional hydrogen bonds in the crystal structure of the parent N-oxide. nih.gov

For the hydrochloride salt, the crystal structure would be significantly different. The protonated N-oxide oxygen and the chloride counter-ion would lead to the formation of strong N⁺-O-H···Cl⁻ hydrogen bonds, which would govern the crystal packing and result in a distinct supramolecular architecture compared to the neutral parent compound.

Table 2: Crystal Structure Data for 3-Bromopyridine N-oxide. nih.gov
ParameterValue
Chemical FormulaC₅H₄BrNO
Molecular Weight174.00
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.832 (5)
b (Å)18.398 (10)
c (Å)8.298 (5)
β (°)92.906 (5)
Volume (ų)1194.2 (12)
Z8

Electrochemical Methods (Voltammetry) for Redox Behavior and Reaction Pathways

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of a molecule, providing information on its oxidation and reduction potentials and the stability of the resulting species. The N-oxide functional group is electrochemically active and is a key site of redox chemistry.

The most characteristic electrochemical process for pyridine N-oxides is the reduction of the N-O bond. Studies on various alkaloid and pyridine N-oxides have shown that they can be electrochemically reduced back to the parent pyridine. nih.govnih.gov This process is typically an irreversible, multi-electron reduction. For pyridine N-oxide itself, the reduction potential is reported to be -1.04 V vs. SHE. nih.gov The exact potential for this compound would be influenced by the electron-withdrawing bromine atom and the acidic conditions of the hydrochloride form.

Conversely, pyridine N-oxides can also be oxidized at positive potentials. The oxidation potentials for a range of substituted pyridine N-oxides have been characterized and fall within a range of +1.36 to +2.14 V. acs.org Voltammetric analysis allows for the determination of these potentials and provides insight into the reaction pathways, such as the mechanisms of electron transfer and any coupled chemical reactions that may occur upon oxidation or reduction.

Computational Chemistry and Theoretical Investigations of 3 Bromopyridine N Oxide Hydrochloride

Quantum Chemical Calculations (DFT, MP2) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics and predicting the chemical reactivity of 3-Bromopyridine (B30812) N-oxide hydrochloride. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are widely employed for this purpose.

DFT methods, particularly with hybrid functionals such as B3LYP, are often used to define the sites of reactivity for pyridine (B92270) N-oxide derivatives. nih.goviaea.org These calculations can determine various electronic properties that govern how the molecule interacts with other reagents. Key calculated parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

For pyridine N-oxides, DFT calculations reveal that the N-O bond possesses a significant zwitterionic character, which influences the molecule's high dipole moment and water solubility. nih.gov The N-oxide functional group enhances the reactivity of the pyridine ring compared to the parent pyridine. nih.gov Computational studies have been used to calculate N-O bond dissociation energies (BDEs), which are critical for understanding thermal stability and reaction mechanisms involving the cleavage of this bond. nih.gov For instance, the BDE for pyridine N-oxide is calculated to be significantly higher than that of aliphatic amine oxides, reflecting the aromatic stabilization. nih.gov

While DFT is a workhorse for many applications, MP2, a post-Hartree-Fock method, can provide more accurate energy calculations and descriptions of electron correlation effects, which are important for systems with non-covalent interactions. Although specific MP2 studies on 3-Bromopyridine N-oxide hydrochloride are not prevalent in the literature, this method is valuable for benchmarking DFT results and for high-accuracy calculations of reaction barriers and transition states.

PropertyDescriptionTypical Application in Computational Studies
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Identifying sites for electrophilic attack.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Identifying sites for nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.Predicting the overall reactivity of the molecule.
Molecular Electrostatic Potential (MEP) A map of electrostatic potential on the electron density surface; shows charge distribution.Visualizing electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Atomic Charges Calculated charge distribution among the atoms in the molecule (e.g., Mulliken, NBO).Quantifying the polarity of bonds and the reactivity of specific atoms.
Bond Dissociation Energy (BDE) The energy required to break a specific bond homolytically.Predicting the feasibility of reaction pathways involving bond cleavage. nih.gov

Theoretical Analysis of Aromaticity and Charge Distribution in N-Oxide Systems

The concept of aromaticity is central to the chemistry of pyridine derivatives. Pyridine is an aromatic heterocycle with a six-π-electron system that satisfies Hückel's 4n+2 rule. acs.org The nitrogen atom is sp² hybridized, and its lone pair resides in an sp² orbital in the plane of the ring, not participating in the aromatic system. acs.org

In this compound, this charge distribution is further modulated. The bromine atom at the 3-position is an electron-withdrawing group via induction but can be a weak π-donor through resonance. Computational methods can precisely quantify these effects by calculating atomic charges (e.g., using Natural Bond Orbital analysis) and generating molecular electrostatic potential (MEP) maps. The protonation of the N-oxide oxygen to form the hydrochloride salt introduces a hydroxyl group on the nitrogen, which dramatically alters the electronic structure, further withdrawing electron density from the aromatic ring and increasing its electrophilicity.

Theoretical indices of aromaticity, such as the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS), can be calculated to quantify any changes in the aromatic character of the ring upon N-oxidation, substitution, and protonation. acs.org These studies generally confirm that pyridine N-oxides retain a high degree of aromatic character.

Reaction Mechanism Predictions and Transition State Characterization

Computational chemistry is an indispensable tool for predicting reaction pathways and characterizing the high-energy transition states that govern reaction rates. For pyridine N-oxides, theoretical studies have provided deep mechanistic insights into their diverse reactivity.

One area of investigation is the use of pyridine N-oxides as hydrogen atom transfer (HAT) agents in photoredox catalysis. chemrxiv.org DFT calculations have been employed to determine the O-H bond dissociation energies (BDEs) of the corresponding protonated N-oxides (pyridinium radical cations). acs.orgnih.gov These BDE values are critical in predicting the ability of the N-oxide to abstract a hydrogen atom from a C-H bond, a key step in C-H functionalization reactions. acs.orgnih.gov The calculations show how substituents on the pyridine ring can tune these BDEs, allowing for the rational design of catalysts with specific reactivity and selectivity. chemrxiv.org

DFT has also been used to model the mechanisms of metal-catalyzed reactions involving pyridine N-oxides. For example, theoretical studies have elucidated the pathway of C-H activation reactions, identifying intermediates and calculating the energy barriers for each step. iaea.org Such studies can predict whether a reaction is likely to proceed and can explain observed regioselectivity.

Furthermore, computational modeling can characterize the transition states for nucleophilic or electrophilic substitution reactions. By locating the transition state structure on the potential energy surface and calculating its energy, the activation energy for the reaction can be determined. This allows for a direct comparison of different possible reaction pathways. For example, in the direct arylation of pyridine N-oxides, computational studies can help explain why electron-poor N-oxides exhibit higher reactivity by modeling the stability of intermediates and the energy of the C-H activation transition state. fu-berlin.de

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule properties, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

For a relatively rigid molecule like 3-Bromopyridine N-oxide, conformational analysis primarily concerns the orientation of the N-O-H group (in the hydrochloride form) relative to the ring. While the pyridine ring itself is planar, small out-of-plane distortions can occur. MD simulations in a solvent box (e.g., water) can explore the rotational freedom around the N-O bond and identify the most stable conformations in solution. Such simulations have been used to study the conformational landscape of related pyridone systems, revealing preferences for folded or extended structures driven by intramolecular interactions. nih.govmdpi.com

A key application of MD for this compound is the investigation of intermolecular interactions. The protonated N-oxide provides a strong hydrogen bond donor (N-O-H), while the chloride anion is a hydrogen bond acceptor. The bromine atom can participate in halogen bonding, and the aromatic ring can engage in π-stacking. MD simulations can model the interactions between the molecule, the chloride counter-ion, and surrounding solvent molecules, revealing the structure and dynamics of the solvation shell and the probability of specific interactions like hydrogen bonding. researchgate.net

These simulation results can be compared with experimental data from X-ray crystallography. The crystal structure of 3-Bromopyridine N-oxide (the free base) shows that the molecules are nearly planar and pack in a herringbone pattern. nih.govnih.gov The structure reveals specific intermolecular contacts, such as Br···Br (4.0408 Å) and O···Br (4.196 Å), but a notable absence of strong hydrogen bonds or π–π stacking in the solid state. nih.govnih.gov MD simulations could explore whether these interactions persist in solution or are replaced by stronger interactions with solvent molecules, and how the introduction of the proton and chloride ion alters the preferred interaction modes.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with a specific property, often biological activity. While this article excludes specific biological data, the principles of QSAR can be discussed in the context of this compound as a representative of a class of chemical compounds.

The fundamental goal of QSAR is to develop a mathematical model that can predict the property of interest for new, untested compounds. This process involves calculating a set of numerical parameters, known as molecular descriptors, for each molecule in a training set. These descriptors quantify various aspects of the molecule's structure and physicochemical properties.

For a series of substituted pyridine N-oxides, a QSAR model would be built using descriptors that capture electronic, steric, and lipophilic variations. nih.govchemrxiv.org

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, HOMO/LUMO energies, and electrostatic potential. They are crucial for modeling interactions based on electrostatic forces or charge transfer.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific shape indices. They are important for modeling how a molecule fits into a specific site, such as an enzyme's active site.

Lipophilic Descriptors: These describe the molecule's hydrophobicity, most commonly represented by the logarithm of the octanol-water partition coefficient (logP). This is critical for modeling how a molecule partitions between aqueous and lipid environments.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the mathematical equation relating the descriptors to the property of interest. chemrxiv.org The resulting model's statistical significance and predictive power are then rigorously validated using techniques like cross-validation (e.g., leave-one-out) and by using an external test set of compounds not included in the model development. nih.govchemrxiv.org For instance, a 3D-QSAR model for pyridine N-oxide derivatives has been developed to understand their structure-activity relationships. nih.goviaea.org

Descriptor ClassExample DescriptorsInformation Encoded
Constitutional Molecular Weight, Atom Count, Ring CountBasic composition and size of the molecule.
Topological Wiener Index, Kier & Hall Connectivity IndicesAtomic connectivity and branching of the molecular skeleton.
Geometric (3D) Molecular Surface Area, Molecular Volume, Principal Moments of Inertia3D shape, size, and spatial arrangement of the molecule.
Electronic Dipole Moment, HOMO/LUMO Energies, Partial Atomic ChargesElectron distribution, polarity, and frontier orbital reactivity.
Physicochemical LogP (Lipophilicity), Molar Refractivity, Polar Surface Area (TPSA)Hydrophobicity, polarizability, and potential for H-bonding.

Applications of 3 Bromopyridine N Oxide Hydrochloride in Complex Organic Synthesis

Strategic Building Block for Diverse Heterocyclic Scaffolds

3-Bromopyridine (B30812) N-oxide hydrochloride is a pivotal building block in the synthesis of substituted pyridines and other diverse heterocyclic structures. researchgate.netsemanticscholar.org The N-oxide moiety activates the pyridine (B92270) ring, rendering it more susceptible to both electrophilic and nucleophilic attack compared to the parent heterocycle. researchgate.netsemanticscholar.orgscripps.edu This enhanced reactivity allows for the introduction of various functional groups, which is crucial for constructing complex molecular architectures. researchgate.net

The compound's utility extends to the de novo synthesis of heterocycles. researchgate.net For instance, it is used in the catalyzed cyclization of alkynyl oxiranes and oxetanes, demonstrating its capacity to participate in ring-forming reactions. nih.gov The synthesis of substituted pyridines from pyridine N-oxides is a common strategy to access compounds with significant biological activity, as the pyridine framework is a common feature in many natural products and pharmaceutical agents. researchgate.netsemanticscholar.orgresearchgate.net The reactions often proceed with high regioselectivity, providing access to specific isomers that might be difficult to obtain through other synthetic routes. researchgate.net

The versatility of pyridine N-oxides as synthetic intermediates has attracted considerable attention from researchers, leading to the development of numerous methodologies for creating substituted pyridines and their derivatives. researchgate.netsemanticscholar.org These methods include alkenylation, arylation, amination, and cyanation, highlighting the broad scope of transformations possible starting from the N-oxide scaffold. semanticscholar.org

Activating Agent and Mild Oxidant in Organic Transformations

The N-oxide group in 3-bromopyridine N-oxide hydrochloride significantly alters the electronic properties of the pyridine ring, allowing it to function as both an activating group and a mild oxidant. Pyridine N-oxides are frequently employed as oxygen atom transfer agents in various organic transformations. google.com This capability is harnessed in numerous catalytic processes, including gold(I)-catalyzed oxidations of alkynes to produce 1,2-dicarbonyl compounds. organic-chemistry.org

In the context of photoredox catalysis, pyridine N-oxides can undergo single-electron oxidation to generate electrophilic N-oxy radicals. acs.org These radicals are potent hydrogen atom transfer (HAT) agents capable of functionalizing C(sp³)–H bonds. acs.orgnih.gov The N-oxide functionality can also facilitate nucleophilic substitution reactions at positions that are typically unreactive in the parent pyridine, thereby serving as an activating group. huarongpharma.com The ability of pyridine N-oxides to act as oxidants has been utilized in various metal-catalyzed and metal-free reactions, showcasing their broad applicability. researchgate.net

Below is a table summarizing selected oxidative transformations where pyridine N-oxides act as the oxidant:

Reaction TypeCatalyst/ConditionsSubstrateProduct Type
Dioxygenation of YnamidesMolecular IodineYnamidesα,β-Dioxygenated products
Oxidation of Internal AlkynesGold(I)COR₂-functionalized internal alkynesα,β-Diketoesters, 1,2,3-Triketones
Oxidation of AlkynesGold(I)Alkynes1,2-Dicarbonyls
Oxidative RearrangementGold(I)Propargyl alcohols1,3-Diketones

This table is based on data for various pyridine N-oxide derivatives. organic-chemistry.org

Precursor for Directed C-H Functionalization

The N-oxide group is an effective directing group in C-H functionalization reactions, enabling the selective introduction of substituents at positions ortho to the nitrogen atom. nih.gov This strategy, known as directed ortho metalation (DoM), involves the deprotonation of the C-H bond adjacent to the directing group by a strong base, typically an organolithium reagent, to form a lithiated intermediate. organic-chemistry.orgwikipedia.org This intermediate can then be trapped by various electrophiles to yield ortho-substituted products. organic-chemistry.org The N-oxide's ability to coordinate with the lithium atom facilitates this regioselective deprotonation. wikipedia.org

Beyond DoM, pyridine N-oxides are precursors for C-H functionalization through other mechanisms. researchgate.net As mentioned previously, photoredox catalysis can generate N-oxy radicals that act as powerful hydrogen atom transfer agents, enabling the alkylation and heteroarylation of unactivated C(sp³)–H bonds. acs.orgnih.gov This method has been successfully applied to functionalize tertiary, secondary, and even strong primary C-H bonds. nih.gov The development of these C-H functionalization methods using pyridine N-oxides provides a powerful and efficient route to modify complex molecules with high selectivity. semanticscholar.orgresearchgate.net

Utility in the Total Synthesis of Natural Products (general class of compounds)

The structural motifs derived from pyridine N-oxides are prevalent in a variety of natural products and bioactive molecules. researchgate.netsemanticscholar.org Consequently, synthetic methodologies involving these compounds are highly valuable in the total synthesis of such targets. Chiral N-oxide catalysts have been successfully employed in the synthesis of several natural products and pharmaceutical agents. mdpi.com For example, the asymmetric allylation of 2-thiophenecarboxaldehyde, a key step in the synthesis of the antidepressant duloxetine, can be achieved using an N-oxide-based catalyst. mdpi.com

The ability to use pyridine N-oxides to construct substituted pyridine rings provides access to core structures found in many complex natural products. researchgate.netsemanticscholar.org Furthermore, gold-catalyzed reactions employing N-oxides as oxidants have been used to generate derivatives of existing drugs and natural products, showcasing the utility of this approach in modifying complex scaffolds. organic-chemistry.org

Catalytic Applications of Pyridine N-Oxides

Pyridine N-oxides are not only synthetic intermediates but also find significant application as catalysts and ligands in various chemical transformations. scripps.eduresearchgate.net Their unique electronic structure, characterized by a polarized N-O bond, is central to their catalytic activity. mdpi.com

Chiral pyridine N-oxides have emerged as a potent class of Lewis base organocatalysts, particularly in asymmetric synthesis. mdpi.comnih.govresearchgate.net The oxygen atom of the N-oxide is a strong Lewis base, capable of activating Lewis acidic species, such as halosilanes. mdpi.com This activation is the principle behind their successful application in asymmetric allylation and crotylation reactions of aldehydes with allyltrichlorosilanes. mdpi.com

Rationally designed chiral 4-aryl-pyridine-N-oxides have been shown to be effective nucleophilic organocatalysts in acyl transfer reactions, such as the dynamic kinetic resolution of azole hemiaminals. acs.org The nucleophilicity of the oxygen atom in the pyridine N-oxide is often higher than that of the nitrogen in the corresponding pyridine, contributing to its catalytic efficacy. acs.org The versatility and high stereocontrol offered by N-oxide organocatalysts have made them an attractive alternative to metal-based catalysts in a variety of asymmetric transformations. mdpi.comnih.gov

In addition to their role in organocatalysis, chiral pyridine N-oxide derivatives serve as effective ligands in asymmetric metal catalysis. scripps.edugoogle.comresearchgate.net The N-oxide oxygen atom can coordinate to a metal center, and when incorporated into a chiral scaffold, it can create a stereochemically defined environment around the metal. This allows for high levels of enantioselectivity in metal-catalyzed reactions. The development of N-oxides as chiral ligands has expanded the toolbox for asymmetric synthesis, providing new opportunities for the enantioselective construction of complex molecules. scripps.edumdpi.com

Medicinal Chemistry Research and Pharmacophore Development Involving Pyridine N Oxide Scaffolds

Pyridine (B92270) N-Oxide as a Privileged Scaffold in Drug Design

The pyridine N-oxide motif has emerged as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.gov This versatility stems from the unique electronic and steric properties conferred by the N-oxide functionality. The introduction of an oxygen atom to the nitrogen of the pyridine ring significantly alters its chemical character, enhancing its utility in drug design. Molecules with N-oxide functionalities are integral to medicinal chemistry, serving as synthetic intermediates, prodrugs, and active drugs themselves. nih.gov

The N-oxide group is highly polar and can act as a strong hydrogen bond acceptor, which can be crucial for molecular recognition at a biological target. acs.org This feature can improve the solubility and pharmacokinetic profile of a drug candidate. Furthermore, the N-oxide can act as a bioisostere for other functional groups, such as a carbonyl group, offering a different set of interactions with a target protein. nih.gov The modification of N-heterocyclic compounds through N-oxidation can lead to improved desired properties and, in some instances, the emergence of new therapeutic benefits. nih.gov

The pyridine ring itself is a common feature in many approved drugs, and its N-oxide derivatives have been explored for a wide range of therapeutic applications, including anticancer, antibacterial, antihypertensive, and anti-inflammatory agents. nih.gov The ability to readily functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's biological activity.

Strategies for Modifying Pyridine N-Oxide Architectures for Bioactive Potential

The strategic modification of the pyridine N-oxide scaffold is a cornerstone of its application in drug discovery. The presence of the N-oxide group activates the pyridine ring, facilitating a variety of chemical transformations that are often difficult to achieve with the parent pyridine. This enhanced reactivity allows for the introduction of diverse substituents, enabling the exploration of a broad chemical space and the optimization of biological activity.

One of the key strategies involves nucleophilic substitution reactions. The N-oxide group directs nucleophilic attack to the C2 and C4 positions of the pyridine ring. This allows for the introduction of a wide range of functional groups, including halogens, amines, and thiols, which can serve as handles for further derivatization or as key interacting moieties with a biological target.

Cross-coupling reactions, such as the Suzuki and Heck reactions, are also powerful tools for modifying pyridine N-oxide architectures. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, and alkyl groups. For instance, a bromo-substituted pyridine N-oxide can serve as a versatile precursor for such transformations. The development of a synthesis for the kinase inhibitor AKN028 involved a Suzuki coupling reaction, highlighting the utility of this approach in medicinal chemistry. recipharm.com

Furthermore, the N-oxide itself can be a reactive handle. It can be deoxygenated to the corresponding pyridine, or it can participate in rearrangement reactions to introduce substituents at different positions of the ring. The choice of modification strategy depends on the desired biological target and the specific structure-activity relationships that are being explored.

General Structure-Activity Relationship (SAR) Considerations for N-Oxide Functionality

The N-oxide functionality plays a critical role in the structure-activity relationship (SAR) of pyridine N-oxide-containing compounds. Its influence extends beyond simple steric and electronic effects to encompass pharmacokinetic and pharmacodynamic properties. Understanding these SAR considerations is essential for the rational design of new therapeutic agents.

The highly polar nature of the N⁺-O⁻ bond significantly impacts a molecule's physicochemical properties. nih.gov It can enhance aqueous solubility, which is often a desirable trait for drug candidates. However, it can also decrease membrane permeability, which may need to be balanced depending on the intended biological target. acs.org

Furthermore, the N-oxide can influence the metabolic stability of a compound. While some N-oxides are stable in vivo, others can be reduced back to the parent pyridine by enzymes such as cytochrome P450. nih.gov This metabolic conversion can be designed into a prodrug strategy, where the N-oxide is inactive and is converted to the active pyridine form at the site of action. Conversely, the N-oxide may be a metabolite of a pyridine-containing drug.

The electronic nature of the pyridine N-oxide can also be tuned by the introduction of substituents on the ring. Electron-donating groups will increase the electron density on the oxygen, potentially enhancing its hydrogen bonding capabilities, while electron-withdrawing groups will have the opposite effect. These electronic modulations can have a profound impact on the biological activity of the compound.

Exploration of Novel Pharmacophores Incorporating 3-Bromopyridine (B30812) N-oxide Features

The 3-bromopyridine N-oxide scaffold serves as a versatile starting point for the exploration of novel pharmacophores in drug discovery. The presence of the bromine atom at the 3-position offers a valuable handle for a variety of chemical transformations, allowing for the systematic exploration of the chemical space around the pyridine N-oxide core. The hydrochloride salt of this compound provides a convenient and stable form for use in synthesis.

The bromine atom can be readily displaced through nucleophilic aromatic substitution reactions or utilized in transition metal-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents at the 3-position, which can be tailored to interact with specific pockets or residues within a biological target. For example, the synthesis of kinase inhibitors often involves the coupling of various aromatic and heteroaromatic moieties to a core scaffold, and the 3-bromopyridine N-oxide provides an excellent platform for such strategies.

The development of novel tyrosine kinase inhibitors has demonstrated the utility of halogenated heterocyclic scaffolds in generating potent and selective compounds. recipharm.com Although specific examples starting directly from 3-bromopyridine N-oxide hydrochloride are not extensively detailed in the readily available literature, the principles of pharmacophore design using related structures are well-established.

A hypothetical pharmacophore model incorporating the 3-bromopyridine N-oxide feature could include:

A hydrogen bond acceptor: The N-oxide oxygen.

An aromatic ring: The pyridine ring itself, which can participate in π-stacking interactions.

A vector for substitution: The bromine atom at the 3-position, allowing for the introduction of various functional groups to probe different regions of a binding site and establish further interactions, such as hydrogen bonding or hydrophobic interactions.

The exploration of multi-component reactions also presents an exciting avenue for the rapid generation of diverse libraries of compounds based on the 3-bromopyridine N-oxide scaffold. nih.gov These reactions can introduce multiple points of diversity in a single step, accelerating the discovery of new bioactive molecules.

Below is a table illustrating hypothetical derivatives of 3-bromopyridine N-oxide and their potential biological activities, based on established principles of medicinal chemistry.

Compound IDR Group at 3-positionPotential Biological TargetRationale
BPNO-001 -NH-ArylKinaseThe amino-aryl moiety can act as a hinge-binder in the ATP-binding site of kinases.
BPNO-002 -O-ArylGPCRThe ether linkage and aryl group can interact with hydrophobic pockets in G-protein coupled receptors.
BPNO-003 -ArylIon ChannelThe bi-aryl structure can modulate the function of ion channels through allosteric interactions.
BPNO-004 -ThioetherEnzyme InhibitorThe thioether can interact with cysteine residues in the active site of certain enzymes.

Supramolecular Chemistry and Materials Science Applications of Pyridine N Oxide Derivatives

Host-Guest Complexation with Macrocyclic Systems

The study of host-guest complexation involving 3-Bromopyridine (B30812) N-oxide hydrochloride with common macrocyclic systems such as cyclodextrins, calixarenes, and cucurbit[n]urils is a developing area of research. While specific complexation studies with this particular guest molecule are not extensively documented in publicly available literature, the fundamental properties of the molecule suggest a potential for such interactions.

The protonated N-oxide group in 3-Bromopyridine N-oxide hydrochloride can act as a hydrogen bond donor, potentially forming complexes with macrocycles that possess hydrogen bond accepting sites. Furthermore, the aromatic pyridine (B92270) ring could be encapsulated within the hydrophobic cavity of macrocycles like cyclodextrins in aqueous solutions, driven by the hydrophobic effect. The bromine substituent may also influence the binding affinity and orientation of the guest within the host cavity. The exploration of these potential host-guest systems could lead to the development of novel applications in areas such as drug delivery, sensing, and catalysis.

Hydrogen Bonding and Non-Covalent Interactions in Crystal Engineering

Crystal engineering relies on the understanding and utilization of intermolecular interactions to design and assemble crystalline solids with desired structures and properties. In the case of 3-Bromopyridine N-oxide, the interplay of hydrogen bonding and other non-covalent interactions is crucial, and the protonation state of the N-oxide group dramatically alters its role in crystal packing.

A detailed crystallographic study of the neutral 3-Bromopyridine N-oxide reveals a fascinating packing arrangement. nih.goviucr.orgnih.govresearchgate.netnih.gov The crystal structure is characterized by a distinct herringbone pattern. nih.goviucr.orgnih.govresearchgate.netnih.gov A significant non-covalent interaction observed in this structure is a Br⋯Br interaction with an intermolecular distance of 4.0408 (16) Å. nih.goviucr.orgnih.govresearchgate.netnih.gov This type of halogen bonding is a recognized and powerful tool in crystal engineering for directing the self-assembly of molecules. nih.govnih.govmdpi.comresearchgate.netresearcher.life Notably, the crystal structure of the neutral 3-Bromopyridine N-oxide shows no classical hydrogen bonds or π–π stacking interactions. nih.goviucr.orgnih.govresearchgate.netnih.gov

Parameter3-Bromopyridine N-oxide
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.832 (5)
b (Å)18.398 (10)
c (Å)8.298 (5)
β (°)92.906 (5)
V (ų)1194.2 (12)
Z8
Dominant InteractionsBr⋯Br halogen bonds, van der Waals forces
Hydrogen BondingNone observed
Packing MotifHerringbone

Data sourced from crystallographic studies of 3-Bromopyridine N-oxide. iucr.org

Design of Self-Assembled Systems

The ability of molecules to spontaneously organize into well-defined structures is the foundation of self-assembly. 3-Bromopyridine N-oxide and its hydrochloride salt possess functionalities that can be exploited for the design of diverse self-assembled systems.

The crystal structure of neutral 3-Bromopyridine N-oxide serves as a prime example of self-assembly in the solid state, forming a herringbone pattern. nih.goviucr.orgnih.govresearchgate.netnih.gov This ordered arrangement is directed by a combination of shape-fitting and weak intermolecular forces, including the aforementioned Br⋯Br interactions. nih.goviucr.orgnih.govresearchgate.netnih.gov The directionality of halogen bonds is increasingly being used as a design element to create complex supramolecular architectures, such as helices and macrocycles, from simple building blocks. nih.govresearchgate.netresearcher.life

For This compound , the introduction of the strong hydrogen-bonding capability of the protonated N-oxide group, along with the potential for halogen bonding from the bromine atom, provides a rich set of tools for designing more complex self-assembled systems. These interactions could be utilized to form one-dimensional chains, two-dimensional sheets, or even more intricate three-dimensional networks. The competition and synergy between hydrogen bonding and halogen bonding can lead to the formation of novel supramolecular synthons and, consequently, new materials with unique properties. The deliberate design of such systems could involve co-crystallization with other molecules that can act as complementary hydrogen or halogen bond acceptors.

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

Pyridine N-oxides are well-established ligands in coordination chemistry, binding to metal ions through the oxygen atom of the N-oxide group. wikipedia.orgontosight.aiontosight.aiwikipedia.org The introduction of a bromine substituent at the 3-position of the pyridine ring in This compound can modulate the electronic properties of the ligand and, consequently, the properties of the resulting metal complexes. ontosight.ai

While extensive research on the coordination complexes of this compound is not widely reported, its potential as a ligand is significant. It can coordinate to a variety of transition metals to form discrete coordination complexes or be used as a building block for the synthesis of extended structures like Metal-Organic Frameworks (MOFs). universityofgalway.ienih.govrsc.orgnih.govrsc.org In the context of MOFs, the bifunctional nature of this ligand (a coordinating N-oxide group and a potentially reactive C-Br bond) could be exploited to create functional frameworks. The bromine atom could serve as a site for post-synthetic modification, allowing for the introduction of other functional groups into the MOF structure. The general utility of pyridine N-oxide derivatives in forming stable metal complexes suggests that this compound could be a valuable component in the design of new catalytic, magnetic, or porous materials. ontosight.aiwikipedia.org

Applications in Functional Materials

The unique properties of pyridine N-oxide derivatives make them attractive components for the development of a wide range of functional materials. researchgate.netresearchgate.netresearchgate.netresearchgate.net The strong dipole moment of the N-oxide group, coupled with the potential for diverse intermolecular interactions, can lead to materials with interesting electronic, optical, and catalytic properties.

Although specific applications of This compound in functional materials are not yet broadly established, the characteristics of the parent molecule and related compounds suggest several potential avenues for exploration. The presence of the bromine atom makes it a useful synthetic intermediate for the creation of more complex molecules that could be used in the development of pharmaceuticals and agrochemicals. google.comgoogle.com In materials science, pyridine N-oxides have been investigated for their role in creating functional coordination compounds, supramolecular systems, and as components of chiral catalysts. researchgate.netnih.gov Furthermore, the electronic properties of pyridine N-oxides suggest their potential use in the development of organic electronic materials. researchgate.net The ability to form self-assembled structures, as discussed previously, could also be harnessed to create materials with anisotropic properties, suitable for applications in sensors or optoelectronics.

Emerging Research Frontiers and Future Directions for 3 Bromopyridine N Oxide Hydrochloride

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

High-throughput experimentation (HTE) platforms can generate vast datasets suitable for training neural networks. For instance, a dataset involving the coupling of 3-bromopyridine (B30812) with a diverse set of sixteen nucleophiles under 96 different catalyst-base combinations was used to train a neural network. chemrxiv.org The model successfully predicted the productivity of these coupling reactions, demonstrating the ability of AI to navigate complex reaction spaces. chemrxiv.org

Table 1: Application of Machine Learning in 3-Bromopyridine Coupling Reactions

Feature Description Finding Reference
Dataset Coupling of 3-bromopyridine with 16 nucleophiles and 96 catalyst-base combinations. A total of 1536 reactions were analyzed to identify successful coupling conditions. chemrxiv.org
Model Neural network operating on Morgan fingerprints of reactants. The model achieved a low root mean square error (RMSE), indicating successful prediction of reaction productivity. chemrxiv.org
Approach Active learning algorithm for iterative experiment selection. Active learning significantly outperformed random selection, achieving a low test set error by focusing on the most informative, high-yielding reactions. chemrxiv.org

Development of Novel Catalytic Systems for N-Oxide Transformations

The unique reactivity of the N-oxide functional group has spurred the development of innovative catalytic systems to unlock new transformations. These catalysts are crucial for achieving high selectivity and efficiency in the functionalization of the pyridine (B92270) ring.

Recent progress has been particularly notable in the field of photoredox catalysis. nih.gov Visible-light-mediated approaches using organic photocatalysts like acridinium (B8443388) salts (Mes-Acr⁺BF₄⁻) have enabled the ortho-alkylation of pyridine N-oxides with electron-rich alkenes under mild, room-temperature conditions. nih.gov In these systems, the excited photocatalyst facilitates a single-electron transfer (SET) with the pyridine N-oxide to generate a reactive N-oxy radical, which is key to the subsequent transformation. nih.gov Iridium-based complexes have also been employed for the addition of amines to N-aromatic derivatives. nih.gov

Transition metal catalysis continues to be a fertile ground for innovation. Nickel complexes, such as NiCl₂·glyme with bipyridine ligands, have been developed for the cyanoalkylation of heteroaromatic N-oxides. nih.gov Additionally, iron(III)- and copper(II)-catalyzed reactions have been explored for transformations involving sodium sulfinates. nih.gov The combination of silver nitrate (B79036) and potassium persulfate has been shown to promote the ortho-acylation of heteroarene N-oxides with alkynes, proceeding through an electrophilic N-oxide radical intermediate. nih.gov

Table 2: Selected Novel Catalytic Systems for Pyridine N-Oxide Transformations

Catalyst System Reaction Type Key Features Reference
Mes-Acr⁺BF₄⁻ (Photocatalyst) Ortho-alkylation Operates under visible light at room temperature in acidic media. nih.gov
Iridium Complex (Photocatalyst) Amine Addition Enables safer and more efficient conditions for diamine synthesis. nih.gov
NiCl₂·glyme/Bipyridine Cyanoalkylation Catalyzes C-C bond cleavage of cyclobutanone (B123998) oximes for addition to N-oxides. nih.gov
AgNO₃/K₂S₂O₈ Ortho-acylation Generates an electrophilic N-oxide radical that reacts with alkynes. nih.gov

Exploration of New Reaction Manifolds and Synthetic Methodologies

The inherent reactivity of the pyridine N-oxide scaffold is being exploited to explore entirely new reaction manifolds, moving beyond traditional substitution chemistry. A major frontier is the use of pyridine N-oxides as precursors for highly reactive radical intermediates.

Through single-electron oxidation, often facilitated by photoredox catalysis, pyridine N-oxides can be converted into versatile pyridine N-oxy radicals. nih.gov These oxygen-centered radicals can function as powerful hydrogen atom transfer (HAT) agents, capable of abstracting hydrogen atoms from strong, unactivated aliphatic C(sp³)–H bonds. nih.govacs.org This strategy opens up pathways for the direct alkylation and heteroarylation of a wide range of aliphatic substrates, including those with traditionally non-reactive C-H bonds. acs.org

Furthermore, the N-oxide functionality provides excellent regiocontrol, directing substitutions almost exclusively to the C2 position. nih.gov This is a significant advantage over classical Minisci-type reactions with pyridines. This regioselectivity is attributed to favorable electrostatic interactions between the pyridinium (B92312) N-oxide and the radical precursor. nih.gov Novel synthetic methodologies based on this principle include photo-catalyzed ortho-alkylation with alkenes, which proceeds with the cleavage of the carbon-carbon double bond to install benzyl (B1604629) and secondary alkyl groups. researchgate.net The development of these radical-mediated cascade reactions represents a significant expansion of the synthetic utility of pyridine N-oxides. nih.gov

Process Intensification and Scale-up Considerations in N-Oxide Synthesis

Translating novel synthetic methods from the laboratory to industrial production requires a focus on process intensification, safety, and scalability. For N-oxide synthesis, which often involves potent oxidizing agents, a significant shift from traditional batch processing to continuous flow technology is underway. bme.huorganic-chemistry.org

Microreactors, particularly packed-bed systems, offer superior control over reaction parameters such as temperature and mixing, along with enhanced heat exchange due to their high surface-to-volume ratio. bme.huorganic-chemistry.org This technology minimizes safety concerns associated with exothermic reactions and the handling of potentially unstable reagents like peracids. bme.hu For example, the N-oxidation of pyridine derivatives using a titanium silicalite (TS-1) catalyst with hydrogen peroxide in a continuous flow microreactor has been shown to achieve yields up to 99%. organic-chemistry.orgresearchgate.net This system demonstrated remarkable stability, operating continuously for over 800 hours while maintaining catalyst activity, highlighting its potential for large-scale production. organic-chemistry.org

The scalability of these advanced methods is not merely theoretical. Photochemical reactions involving pyridine N-oxide derivatives, which can be challenging to scale due to light penetration issues, have been successfully implemented on a kilogram scale. nih.gov By utilizing trifluoroacetic anhydride (B1165640) and a photoredox catalyst, a highly efficient and scalable trifluoromethylation reaction was developed, demonstrating the industrial viability of modern synthetic methods involving N-oxides. nih.gov

Table 3: Comparison of Batch vs. Continuous Flow N-Oxidation

Parameter Batch Processing Continuous Flow (Microreactor) Reference
Safety Higher risk with exothermic reactions and unstable reagents. Enhanced safety due to small reactor volume and superior temperature control. bme.huorganic-chemistry.org
Efficiency Longer reaction times often required. Significantly shorter reaction times with yields up to 99%. organic-chemistry.org
Scalability Scale-up can be problematic and introduce new risks. Less problematic scale-up due to reduced critical parameters. bme.hu
Stability Catalyst deactivation can be an issue. Demonstrated continuous operation for over 800 hours with sustained catalyst activity. organic-chemistry.org

Interdisciplinary Applications in Beyond Traditional Organic Chemistry

The unique electronic properties of the N-oxide group are enabling the application of compounds like 3-Bromopyridine N-oxide hydrochloride in fields far beyond their traditional role as synthetic intermediates. These interdisciplinary applications are opening new frontiers in materials science and bio-inspired energy systems.

One of the most exciting emerging areas is in the field of artificial photosynthesis. The pyridine-N-oxide moiety has been shown to possess redox properties similar to the tyrosine/tyrosyl radical couple, a key component in natural photosynthetic systems. nih.gov This allows it to function as an efficient electron shuttle, participating in single-electron transfer processes that are fundamental to converting light energy into chemical energy. nih.gov

Q & A

Q. What are the recommended synthetic routes for 3-Bromopyridine N-oxide hydrochloride?

The compound is synthesized via N-oxidation of 3-bromopyridine using hydrogen peroxide (H₂O₂) in the presence of a recyclable anhydride catalyst (e.g., trifluoroacetic anhydride). This method ensures high regioselectivity and avoids over-oxidation. Post-reaction, the product is precipitated as the hydrochloride salt by adding HCl. Reaction conditions (temperature, solvent, catalyst loading) should be optimized to minimize byproducts .

Q. How should this compound be stored to maintain stability?

Store the compound at 2–8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation via moisture absorption or oxidative side reactions. Use airtight containers and avoid exposure to light. Pre-storage lyophilization is recommended for long-term stability .

Q. What spectroscopic methods are used for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical. For 3-bromopyridine N-oxide derivatives, δ¹H NMR typically shows a deshielded pyridine proton (e.g., δ ~8.3–8.5 ppm for H-2 and H-6) due to electron-withdrawing effects of the N-oxide group. ¹³C NMR reveals a carbonyl carbon (N–O) at δ ~150–160 ppm .
  • X-ray Crystallography : Resolve bond lengths and angles to confirm the N-oxide structure. Key parameters include Br–C bond length (~1.89 Å) and N–O distance (~1.32 Å) .

Q. What safety protocols are essential during handling?

  • Use NIOSH/EN 166-certified goggles, nitrile gloves, and lab coats.
  • Work in a fume hood to avoid inhalation of dust/aerosols.
  • In case of skin contact, rinse immediately with water and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can conflicting NMR data for derivatives be resolved?

Discrepancies in δ¹H/¹³C NMR shifts may arise from solvent polarity, pH, or substituent effects. Compare experimental data with computational predictions (DFT calculations) and reference spectra of analogous compounds (e.g., 2-chloropyridine N-oxide). For ambiguous peaks, use 2D NMR (HSQC, HMBC) to assign coupling networks .

Q. What challenges arise in crystallographic refinement of this compound?

High thermal motion (anisotropic displacement parameters) for the bromide atom and N-oxide group can lead to elevated R-values (e.g., R[F²] = 0.092). Mitigate this by collecting high-resolution data (≤0.8 Å), constraining H-atom positions, and using twin refinement in software like SHELXL. Validate the model with residual density maps .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The meta-bromine position reduces steric hindrance compared to ortho isomers, enabling efficient Suzuki-Miyaura couplings. However, electron-deficient N-oxide groups may slow transmetallation. Optimize catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in polar aprotic solvents (DMF, DMSO) to enhance yields .

Q. What analytical strategies validate purity in pharmacological studies?

  • HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor for impurities (e.g., unreacted 3-bromopyridine) at 254 nm.
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
  • TGA/DSC : Assess thermal stability; decomposition onset should exceed 150°C .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points?

Variations may stem from polymorphic forms or hydrate/solvate formation. Characterize the crystalline phase via PXRD and compare with known patterns. Solvent recrystallization (e.g., ethanol vs. acetone) can isolate pure polymorphs .

Q. Why do catalytic yields vary across N-oxidation studies?

Catalyst deactivation (e.g., hydrolysis of anhydrides) or competing side reactions (e.g., bromine displacement) may reduce efficiency. Monitor reaction progress via TLC and optimize H₂O₂ stoichiometry (1.2–1.5 equiv.) to balance oxidation and side-product formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.